(2-Chloro-4-(methylsulfonyl)phenyl)(4-hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)methanone
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Overview
Description
(2-Chloro-4-(methylsulfonyl)phenyl)(4-hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorinated phenyl ring, a methylsulfonyl group, and a benzo[e][1,2]thiazin-3-yl core, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-(methylsulfonyl)phenyl)(4-hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)methanone typically involves multiple steps. One common method includes the reaction of 2-chloro-4-methylsulfonylphenyl derivatives with 4-hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-(methylsulfonyl)phenyl)(4-hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, (2-Chloro-4-(methylsulfonyl)phenyl)(4-hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
Its ability to interact with specific proteins and enzymes makes it a valuable tool for biochemical research .
Medicine
In medicine, the compound’s unique properties may be leveraged for developing new therapeutic agents. Its potential anti-inflammatory and antimicrobial activities are of particular interest for drug discovery and development .
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (2-Chloro-4-(methylsulfonyl)phenyl)(4-hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-4-(methylsulfonyl)phenyl) derivatives: These compounds share a similar core structure but differ in the substituents attached to the phenyl ring.
Benzo[e][1,2]thiazin-3-yl derivatives: These compounds have variations in the benzo[e][1,2]thiazin-3-yl core, leading to different chemical and biological properties.
Uniqueness
The uniqueness of (2-Chloro-4-(methylsulfonyl)phenyl)(4-hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)methanone lies in its combination of functional groups and structural features.
Properties
Molecular Formula |
C17H14ClNO6S2 |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
(2-chloro-4-methylsulfonylphenyl)-(4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-3-yl)methanone |
InChI |
InChI=1S/C17H14ClNO6S2/c1-19-15(17(21)12-5-3-4-6-14(12)27(19,24)25)16(20)11-8-7-10(9-13(11)18)26(2,22)23/h3-9,21H,1-2H3 |
InChI Key |
QPIIBYYTHQZBDO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)C3=C(C=C(C=C3)S(=O)(=O)C)Cl |
Origin of Product |
United States |
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